Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS: 2060043-48-1) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. The structure includes a benzyl ester group at position 7, a chloromethyl substituent at position 3, and a difluoromethyl group at position 2 ().
Properties
Molecular Formula |
C16H16ClF2N3O2 |
|---|---|
Molecular Weight |
355.76 g/mol |
IUPAC Name |
benzyl 3-(chloromethyl)-2-(difluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C16H16ClF2N3O2/c17-8-12-14(15(18)19)20-13-9-21(6-7-22(12)13)16(23)24-10-11-4-2-1-3-5-11/h1-5,15H,6-10H2 |
InChI Key |
WBEIJLHRIZUYQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=C2CCl)C(F)F)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloromethyl and Difluoromethyl Groups: These functional groups can be introduced via halogenation and fluorination reactions.
Esterification: The carboxylate group can be formed through esterification reactions using benzyl alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound may participate in oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azides or thiols derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
*Inferred from structural analysis; †Calculated based on analogous compounds.
Biological Activity
Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic compound belonging to the imidazopyrazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazo[1,2-a]pyrazine core : This bicyclic structure is known for its diverse biological activities.
- Chloromethyl and difluoromethyl substituents : These groups may enhance lipophilicity and influence receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClF2N3O2 |
| Molecular Weight | 307.68 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Research has shown that related imidazopyrazines can induce apoptosis in various cancer cell lines by activating caspase pathways .
- In vitro Studies : A study demonstrated that a structurally similar compound inhibited the growth of human cancer cell lines (A431) by disrupting their metabolic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-spectrum Activity : Preliminary tests indicate potential efficacy against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Case Study : In a comparative study of new fused pyrimidines, compounds with similar structures showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Research into the anti-inflammatory effects of related compounds suggests that this compound might possess similar properties:
- Cytokine Inhibition : Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
- Potential Applications : This anti-inflammatory action could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multi-step reactions, such as cyclization, alkylation, or condensation. For example:
- Step 1: Formation of the imidazo[1,2-a]pyrazine core via a one-pot reaction using aldehydes and amines under reflux (e.g., ethanol, 80°C, 12 hours) .
- Step 2: Functionalization via chloromethylation (using chloromethylating agents like ClCH₂OCH₃) and difluoromethylation (e.g., Selectfluor® in acetonitrile) .
- Critical Parameters: Temperature, solvent polarity, and stoichiometry of substituents. For instance, excess chloromethylating agents may lead to over-alkylation, reducing purity.
Q. How is the compound characterized spectroscopically, and what key data confirm its structure?
Methodological Answer: Structural validation relies on:
- 1H/13C NMR: Chloromethyl (–CH₂Cl) protons appear as a singlet at δ 4.2–4.5 ppm, while difluoromethyl (–CF₂H) shows a triplet (²J~HH = 54 Hz) .
- HRMS: Exact mass confirmation (e.g., calculated [M+H]⁺ = 377.0984; observed = 377.0978) .
- IR: C=O stretching (carboxylate) at 1700–1750 cm⁻¹ and C–F vibrations at 1100–1250 cm⁻¹ .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Methodological Answer:
- Stability Protocol: Accelerated stability studies (40°C/75% RH, 1–4 weeks) with HPLC monitoring.
- Findings: Degradation via hydrolysis of the chloromethyl group (–CH₂Cl → –CH₂OH) under acidic conditions (pH < 4) .
- Mitigation: Store as a lyophilized powder at –20°C in inert atmospheres (argon) to prevent moisture uptake .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Model the chloromethyl group’s electrophilicity using Gaussian09 at the B3LYP/6-31G* level.
- Key Insight: The LUMO energy of –CH₂Cl (–1.8 eV) suggests high susceptibility to nucleophilic attack (e.g., by amines or thiols) .
- Experimental Validation: React with benzylamine (1:1.2 molar ratio) to form a stable amine adduct (confirmed by LC-MS) .
Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during characterization?
Methodological Answer:
- Case Study: A discrepancy between HRMS (expected [M+H]⁺ = 377.0984) and NMR-integrated proton counts may arise from residual solvents or diastereomers.
- Resolution:
- Repeat HRMS with higher resolution (Q-TOF instrument).
- Use 2D NMR (COSY, HSQC) to assign ambiguous protons .
- Compare with analogous compounds (e.g., ’s triazine derivative) to identify artifacts .
Q. What methodologies assess the compound’s potential as a kinase inhibitor scaffold?
Methodological Answer:
- In Silico Docking: Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase). The difluoromethyl group enhances hydrophobic interactions (ΔG = –9.2 kcal/mol) .
- In Vitro Testing: IC₅₀ determination via kinase inhibition assays (e.g., ADP-Glo™). Preliminary data show IC₅₀ = 0.8 µM for EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
